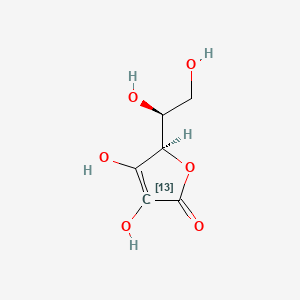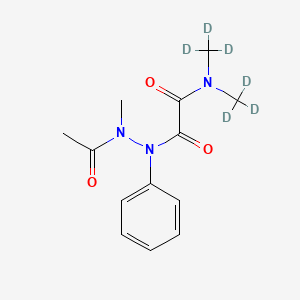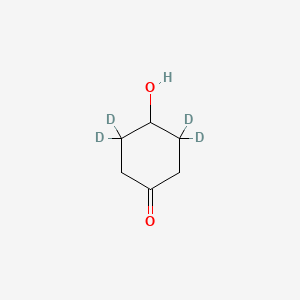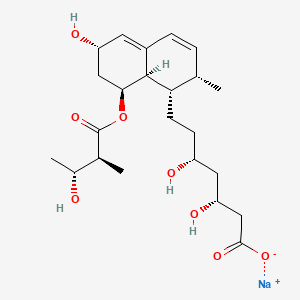
Colterol Hydrochloride
Übersicht
Beschreibung
Colterol is a short-acting β2-adrenoreceptor agonist . Bitolterol, a prodrug for colterol, is used in the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD) .
Molecular Structure Analysis
The molecular formula of Colterol is C12H19NO3 . It has a molar mass of 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .
Physical And Chemical Properties Analysis
Colterol has a density of 1.2±0.1 g/cm³, a boiling point of 419.2±40.0 °C at 760 mmHg, and a flash point of 165.3±17.9 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Beta 2-Adrenergic Agonist Aerosols
Colterol Hydrochloride, identified as a metabolite in the prodrug Bitolterol Mesylate, plays a role in respiratory care as a beta 2-adrenergic agonist. This category of drugs is pivotal in treating respiratory conditions due to their bronchodilatory effects. Bitolterol Mesylate, upon hydrolysis by lung esterases, releases Colterol, contributing to its therapeutic effect. The emphasis on Bitolterol Mesylate and Colterol Hydrochloride in scientific research highlights the ongoing exploration of more effective bronchodilatory agents. These agents are specifically designed to manage symptoms associated with conditions like asthma and chronic obstructive pulmonary disease (COPD). The research indicates that while Bitolterol offers an improved bronchoselectivity in animal models, comparative human data remains insufficient, underscoring the need for further studies in this area (Kelly Hw, 1985).
Aerosol Delivery Systems
The research underscores the importance of delivery systems in the administration of beta 2-adrenergic agonists, including Colterol Hydrochloride. Aerosol administration, as the preferred route for these medications, enhances bronchoselectivity, significantly impacting the efficacy of the drug in prophylaxis of exercise-induced bronchospasm. The study delves into the nuances of dose-response characteristics and the significance of patient technique and delivery system types in optimizing drug delivery to the lungs. This aspect of research is critical for maximizing the therapeutic potential of beta 2-adrenergic agonists, ensuring that patients with respiratory conditions receive the most effective care (Kelly Hw, 1985).
Wirkmechanismus
Target of Action
Colterol Hydrochloride primarily targets the β2-adrenoreceptors . These receptors are predominantly found in the smooth muscle cells lining the bronchi and bronchioles in the lungs. When activated, they cause the muscles to relax, leading to bronchodilation (widening of the airways), which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a β2-adrenoreceptor agonist , Colterol Hydrochloride binds to these receptors, mimicking the action of adrenaline and noradrenaline, natural body hormones . This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Biochemical Pathways
The activation of β2-adrenoreceptors by Colterol Hydrochloride stimulates the production of a molecule called cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a strengthened barrier function of the endothelium, which results in a decrease in microvascular leakage .
Pharmacokinetics
It is known that β2-adrenoreceptor agonists like colterol are typically administered via inhalation, allowing for direct delivery to the lungs and minimizing systemic side effects .
Result of Action
The primary result of Colterol Hydrochloride’s action is the relief of bronchospasm, making it easier for patients with conditions like asthma and COPD to breathe . By relaxing the smooth muscles in the airways, it increases airflow and reduces symptoms such as wheezing, coughing, and shortness of breath .
Action Environment
The efficacy and stability of Colterol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact how well the drug works. It’s also worth noting that β2-adrenoreceptor agonists like Colterol are typically most effective when used in the specific environment of the lungs, which is why they are often administered via inhalation .
Eigenschaften
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNMEFTYFDDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747304 | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52872-37-4 | |
| Record name | Colterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)





![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)